An In-depth Technical Guide to 6-pyrrolidin-1-yl-1H-indole: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 6-pyrrolidin-1-yl-1H-indole: Synthesis, Characterization, and Therapeutic Potential
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Substitution at the C-6 position of the indole ring offers a strategic vector for modulating pharmacological activity. This guide provides a comprehensive technical overview of 6-pyrrolidin-1-yl-1H-indole, a molecule of significant interest in drug discovery. Due to the limited direct experimental data on this specific compound, this document synthesizes information from analogous structures and established chemical principles to present a predictive yet scientifically grounded guide. We will explore rational synthetic strategies, predict spectroscopic and physicochemical properties, and discuss the potential therapeutic applications based on structure-activity relationships of related pyrrolidinyl-indole derivatives.
Introduction: The Significance of the 6-Pyrrolidinyl-Indole Scaffold
The indole nucleus is a privileged structure in drug discovery, known for its ability to mimic peptide structures and interact with a wide array of biological targets. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a common motif in pharmaceuticals, valued for its ability to introduce three-dimensionality and modulate physicochemical properties such as solubility and lipophilicity.[2] The fusion of these two pharmacophores in 6-pyrrolidin-1-yl-1H-indole creates a molecule with a unique electronic and steric profile, suggesting a high potential for biological activity.
Derivatives of 6-aminoindole have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[3] Furthermore, the substitution pattern on the indole ring is a critical determinant of its interaction with various receptors, including serotonin receptors.[4] This guide aims to provide a detailed, predictive analysis of 6-pyrrolidin-1-yl-1H-indole to facilitate further research and development.
Chemical Synthesis: A Predictive Approach
The synthesis of 6-pyrrolidin-1-yl-1H-indole can be rationally approached through modern cross-coupling methodologies. The most probable synthetic routes would involve the formation of the C-N bond between the 6-position of the indole ring and the nitrogen of the pyrrolidine ring. Two primary methods are proposed: the Buchwald-Hartwig amination and the Ullmann condensation.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple for the formation of C-N bonds.[5] This reaction is known for its broad substrate scope and functional group tolerance.[6] The proposed synthesis of 6-pyrrolidin-1-yl-1H-indole via this method would involve the coupling of a 6-haloindole (preferably 6-bromoindole) with pyrrolidine.
Caption: Proposed Buchwald-Hartwig amination for 6-pyrrolidin-1-yl-1H-indole.
Experimental Protocol (Hypothetical):
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To an oven-dried Schlenk tube, add 6-bromoindole (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).
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Add a base, such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
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Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
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Add anhydrous toluene (5 mL) and pyrrolidine (1.2 mmol) via syringe.
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Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
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Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-pyrrolidin-1-yl-1H-indole.
Alternative Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds and presents a viable alternative to palladium-catalyzed methods.[7] This reaction typically requires a copper catalyst (e.g., CuI or CuBr) and often a ligand to facilitate the coupling.
Caption: Proposed Ullmann condensation for 6-pyrrolidin-1-yl-1H-indole.
Spectroscopic and Physicochemical Characterization (Predicted)
Due to the absence of experimental data for 6-pyrrolidin-1-yl-1H-indole, the following characterization data are predicted based on the analysis of its constituent moieties and structurally similar compounds.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data is based on known chemical shifts for 6-substituted indoles and N-arylpyrrolidines.[8][9]
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Indole Ring | ||
| N-H | ~8.0 (br s) | - |
| H-2 | ~7.1 | ~125 |
| H-3 | ~6.4 | ~102 |
| H-4 | ~7.4 | ~121 |
| H-5 | ~6.7 | ~111 |
| C-6 | - | ~145 |
| H-7 | ~7.0 | ~110 |
| C-3a | - | ~128 |
| C-7a | - | ~136 |
| Pyrrolidine Ring | ||
| N-CH₂ | ~3.3 (t) | ~48 |
| N-CH₂-CH₂ | ~2.0 (m) | ~26 |
Predicted Mass Spectrometry Fragmentation
The mass spectrum of 6-pyrrolidin-1-yl-1H-indole is expected to show a prominent molecular ion peak. Fragmentation patterns will likely involve characteristic losses from both the indole and pyrrolidine rings.
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Molecular Ion (M⁺): m/z = 186
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Key Fragmentation Pathways:
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Loss of a hydrogen atom to form a stable cation (m/z = 185).
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Fragmentation of the pyrrolidine ring, potentially with loss of ethylene (C₂H₄) to give a fragment at m/z = 158.
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Cleavage of the C-N bond between the indole and pyrrolidine rings, leading to fragments corresponding to the indole (m/z = 116) and pyrrolidine (m/z = 70) moieties.
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Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Weight | 186.25 g/mol | Calculated |
| Melting Point | 90-110 °C | Based on similar N-arylpyrrolidines |
| Boiling Point | > 300 °C | Estimated for substituted indoles |
| logP | 2.5 - 3.5 | Estimated based on indole and pyrrolidine contributions |
| Solubility | Soluble in organic solvents (DMSO, DMF, alcohols), sparingly soluble in water. | Typical for indole derivatives |
Reactivity and Chemical Behavior
The chemical reactivity of 6-pyrrolidin-1-yl-1H-indole is dictated by the electronic properties of both the indole and pyrrolidine rings.
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Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C-3 position. The pyrrolidinyl group at C-6 is an electron-donating group, which will further activate the indole ring towards electrophilic attack.
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Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is basic and nucleophilic, although its reactivity is somewhat attenuated by conjugation with the indole ring. It can be protonated in acidic conditions and may undergo further N-alkylation or N-acylation reactions.
Biological Activity and Therapeutic Potential (Hypothesized)
While no specific biological data exists for 6-pyrrolidin-1-yl-1H-indole, the known activities of structurally related compounds allow for informed hypotheses regarding its therapeutic potential.
Serotonin Receptor Modulation
Many 6-substituted indole derivatives are known to interact with serotonin (5-HT) receptors.[4] The structural similarity of 6-pyrrolidin-1-yl-1H-indole to known serotonergic agents suggests it may exhibit affinity for various 5-HT receptor subtypes, potentially leading to applications in the treatment of central nervous system disorders such as depression, anxiety, and migraine.
Kinase Inhibition
The indole scaffold is a common feature in many kinase inhibitors.[10] Specifically, 6-substituted indoles have been developed as potent inhibitors of kinases such as Chek1, which are implicated in cancer.[11] Therefore, 6-pyrrolidin-1-yl-1H-indole could be a valuable lead compound for the development of novel anticancer agents.
Anti-inflammatory and Anticancer Activity
Derivatives of 6-aminoindole have demonstrated both anti-inflammatory and anticancer properties.[3][12] The introduction of the pyrrolidine ring may enhance these activities by improving pharmacokinetic properties or providing additional binding interactions with biological targets.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of 6-pyrrolidin-1-yl-1H-indole. Based on established synthetic methodologies and the known properties of related compounds, we have proposed rational synthetic routes, predicted its spectroscopic and physicochemical characteristics, and hypothesized its potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring this promising molecule.
Future work should focus on the actual synthesis and experimental validation of the predicted properties of 6-pyrrolidin-1-yl-1H-indole. Subsequent biological screening against a panel of relevant targets, including serotonin receptors and various kinases, will be crucial to elucidating its true therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader field of indole-based drug discovery.
References
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